Cas no 898077-72-0 (2,5-difluoro-N-propylbenzene-1-sulfonamide)

2,5-Difluoro-N-propylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide derivative characterized by its unique structural features and reactivity. The presence of fluorine atoms at the 2- and 5-positions enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The N-propyl substituent contributes to improved lipophilicity, facilitating its use in solubility-driven applications. This compound exhibits stability under a range of conditions, ensuring reliable performance in synthetic pathways. Its well-defined molecular structure allows for precise functionalization, making it a versatile building block for sulfonamide-based compounds. Suitable for research and industrial applications requiring fluorinated sulfonamide scaffolds.
2,5-difluoro-N-propylbenzene-1-sulfonamide structure
898077-72-0 structure
Product name:2,5-difluoro-N-propylbenzene-1-sulfonamide
CAS No:898077-72-0
MF:C9H11F2NO2S
MW:235.250948190689
CID:6467361
PubChem ID:19681135

2,5-difluoro-N-propylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-difluoro-N-propylbenzene-1-sulfonamide
    • Benzenesulfonamide, 2,5-difluoro-N-propyl-
    • Inchi: 1S/C9H11F2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3
    • InChI Key: KOXUPPGMYNACLF-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC)(=O)=O)=CC(F)=CC=C1F

Experimental Properties

  • Density: 1.296±0.06 g/cm3(Predicted)
  • Boiling Point: 317.9±52.0 °C(Predicted)
  • pka: 10.73±0.50(Predicted)

2,5-difluoro-N-propylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1453196-1.0g
2,5-difluoro-N-propylbenzene-1-sulfonamide
898077-72-0
1g
$0.0 2023-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421405-100mg
2,5-Difluoro-n-propylbenzenesulfonamide
898077-72-0 98%
100mg
¥11520.00 2024-04-26
Enamine
EN300-1453196-250mg
2,5-difluoro-N-propylbenzene-1-sulfonamide
898077-72-0
250mg
$381.0 2023-09-29
Enamine
EN300-1453196-500mg
2,5-difluoro-N-propylbenzene-1-sulfonamide
898077-72-0
500mg
$397.0 2023-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421405-250mg
2,5-Difluoro-n-propylbenzenesulfonamide
898077-72-0 98%
250mg
¥12060.00 2024-04-26
Enamine
EN300-1453196-50mg
2,5-difluoro-N-propylbenzene-1-sulfonamide
898077-72-0
50mg
$348.0 2023-09-29
Enamine
EN300-1453196-100mg
2,5-difluoro-N-propylbenzene-1-sulfonamide
898077-72-0
100mg
$364.0 2023-09-29
Enamine
EN300-1453196-1000mg
2,5-difluoro-N-propylbenzene-1-sulfonamide
898077-72-0
1000mg
$414.0 2023-09-29
Enamine
EN300-1453196-2500mg
2,5-difluoro-N-propylbenzene-1-sulfonamide
898077-72-0
2500mg
$810.0 2023-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421405-50mg
2,5-Difluoro-n-propylbenzenesulfonamide
898077-72-0 98%
50mg
¥11016.00 2024-04-26

Additional information on 2,5-difluoro-N-propylbenzene-1-sulfonamide

Professional Introduction to 2,5-difluoro-N-propylbenzene-1-sulfonamide (CAS No: 898077-72-0)

2,5-difluoro-N-propylbenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No) 898077-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and utility in drug development. The structural features of 2,5-difluoro-N-propylbenzene-1-sulfonamide, particularly the presence of fluorine atoms at the 2- and 5-positions of the benzene ring and a propylamine substituent at the sulfonamide group, contribute to its unique chemical properties and potential applications.

The synthesis of 2,5-difluoro-N-propylbenzene-1-sulfonamide involves a multi-step process that typically begins with the fluorination of benzene derivatives followed by sulfonation and subsequent amination. The introduction of fluorine atoms into the aromatic ring enhances the metabolic stability and lipophilicity of the molecule, making it an attractive candidate for further pharmacological investigation. The propylamine moiety adds to the compound's solubility in both aqueous and organic solvents, facilitating its use in various formulation strategies.

In recent years, there has been a growing interest in sulfonamide derivatives as potential therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors. 2,5-difluoro-N-propylbenzene-1-sulfonamide has been studied for its potential role in inhibiting certain enzymes that are associated with inflammatory responses and microbial infections. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by modulating the activity of key inflammatory pathways. Additionally, its structural motif is reminiscent of known bioactive molecules, which has prompted researchers to explore its possible applications in antimicrobial therapy.

The fluorinated aromatic ring in 2,5-difluoro-N-propylbenzene-1-sulfonamide not only contributes to its pharmacological profile but also influences its electronic properties, making it a valuable intermediate in the synthesis of more complex molecules. The sulfonamide group is a versatile pharmacophore that can be further modified to enhance specific biological activities. For instance, variations in the length and substitution pattern of the alkyl chain attached to the sulfonamide nitrogen can significantly alter the compound's potency and selectivity.

Recent advances in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of 2,5-difluoro-N-propylbenzene-1-sulfonamide with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several protein targets involved in inflammation and infection, suggesting its potential as a lead compound for drug development. These computational findings have been validated through experimental studies, which have demonstrated promising results in vitro regarding anti-inflammatory and antimicrobial activities.

The pharmaceutical industry is increasingly focusing on developing novel sulfonamide-based drugs due to their favorable pharmacokinetic properties and low toxicity profiles. 2,5-difluoro-N-propylbenzene-1-sulfonamide represents an example of how structural modifications can lead to compounds with enhanced therapeutic potential. Its unique combination of fluorine substitution and sulfonamide functionality makes it a compelling candidate for further exploration in medicinal chemistry.

In conclusion, 2,5-difluoro-N-propylbenzene-1-sulfonamide (CAS No: 898077-72-0) is a structurally interesting compound with significant potential in pharmaceutical research. Its synthesis, characterized by careful functional group manipulation, highlights its versatility as a building block for more complex drug candidates. The growing body of evidence supporting its biological activity underscores its importance as a subject of ongoing research. As our understanding of molecular interactions continues to advance, compounds like 2,5-difluoro-N-propylbenzene-1-sulfonamide are expected to play a crucial role in the development of next-generation therapeutics.

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